molecular formula C12H22O B3429244 4-Cyclohexylcyclohexanol CAS No. 7335-11-7

4-Cyclohexylcyclohexanol

Cat. No.: B3429244
CAS No.: 7335-11-7
M. Wt: 182.30 g/mol
InChI Key: AFKMHDZOVNDWLO-UHFFFAOYSA-N
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Description

4-Cyclohexylcyclohexanol: is an organic compound with the molecular formula C12H22O . It is a type of cyclohexanol where a cyclohexyl group is attached to the cyclohexane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylcyclohexanol can be synthesized through the hydrogenation of cyclohexanone in the presence of a catalyst. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of cyclohexanone to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound is produced through a similar hydrogenation process but on a larger scale. The reaction is carried out in a reactor where cyclohexanone is mixed with hydrogen gas and a metal catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When subjected to oxidation, this compound can be converted to 4-cyclohexylcyclohexanone. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can also undergo reduction reactions, where the hydroxyl group is reduced to a hydrogen atom, resulting in the formation of cyclohexylcyclohexane. This reaction typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH4).

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting the compound with a halogenating agent like thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4-cyclohexylcyclohexyl chloride.

Major Products: The major products formed from these reactions include 4-cyclohexylcyclohexanone, cyclohexylcyclohexane, and 4-cyclohexylcyclohexyl chloride.

Scientific Research Applications

4-Cyclohexylcyclohexanol has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a reagent and intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, this compound is used to study the effects of cyclohexyl groups on biological systems. It can be used as a model compound to investigate the interactions between cyclohexyl groups and biological molecules.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on cellular processes and its potential use as a drug candidate for treating various diseases.

Industry: In the industrial sector, this compound is used as a precursor for the production of other chemicals. It is also used as a solvent and additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclohexylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. For example, it can inhibit certain enzymes involved in metabolic pathways, affecting the overall metabolic processes in cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Cyclohexylcyclohexanol can be compared with other similar compounds such as cyclohexanol, cyclohexanone, and cyclohexylcyclohexane:

    Cyclohexanol: Unlike this compound, cyclohexanol has only one hydroxyl group attached to the cyclohexane ring. It is a simpler compound and is commonly used as a solvent and intermediate in organic synthesis.

    Cyclohexanone: This compound has a carbonyl group instead of a hydroxyl group. It is used as a precursor for the synthesis of various chemicals and is an important industrial solvent.

    Cyclohexylcyclohexane: This compound lacks the hydroxyl group present in this compound. It is used as a solvent and in the production of other chemicals.

The uniqueness of this compound lies in its dual cyclohexyl and hydroxyl groups, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMHDZOVNDWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040722
Record name 4-Cyclohexylcyclohexanol
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-14-9, 7335-11-7, 7335-42-4
Record name [Bicyclohexyl]-4-ol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol, cis-
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Record name 4-Cyclohexylcyclohexanol, trans-
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-cyclohexylcyclohexanol
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Record name 4-CYCLOHEXYLCYCLOHEXANOL, CIS-
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Record name 4-CYCLOHEXYLCYCLOHEXANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylcyclohexanol
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4-Cyclohexylcyclohexanol
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4-Cyclohexylcyclohexanol
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4-Cyclohexylcyclohexanol
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